2,3-Dichloroquinoxaline-6-sulfonyl chloride
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Overview
Description
2,3-Dichloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H3Cl3N2O2S and a molecular weight of 297.55 g/mol . This compound is known for its significant role in various scientific research fields, particularly in neuroscience, due to its ability to block specific types of glutamate receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-6-sulfonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroquinoxaline-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily participates in nucleophilic substitution reactions, forming a variety of quinoxaline derivatives.
Cyclization Reactions: It can react with nucleophiles such as thioureas to form thiazoloquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium salts of hydrazonodithioates and thioureas.
Cyclization Reactions: These reactions often require the presence of a base and are conducted under mild heating conditions.
Major Products
Thiazoloquinoxaline Derivatives: Formed through the reaction with thioureas.
Disubstituted Quinoxalines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloroquinoxaline-6-sulfonyl chloride has a wide range of applications in scientific research:
Pharmaceuticals: The compound serves as a synthetic intermediate in the development of various drugs, particularly those targeting neurological conditions.
Organic Chemistry: It is employed in the synthesis of complex quinoxaline derivatives, which have applications in materials science and medicinal chemistry.
Mechanism of Action
The primary mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonyl chloride involves its role as a non-competitive antagonist of the AMPA receptor subtype of glutamate receptors . By binding to a distinct site on the receptor, separate from the glutamate binding site, it prevents the receptor from opening in response to glutamate binding. This inhibition of the AMPA receptor reduces fast synaptic transmission and weakens synaptic connections .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Another quinoxaline derivative that undergoes similar nucleophilic substitution reactions.
6-Morpholinosulfonyl-2,3-dichloroquinoxaline: A derivative synthesized using phosphorus oxychloride, similar to 2,3-Dichloroquinoxaline-6-sulfonyl chloride.
Uniqueness
This compound is unique due to its specific ability to block AMPA receptors, making it a valuable tool in neuroscience research . Its distinct chemical structure allows for selective reactions, leading to the formation of a wide range of biologically active quinoxaline derivatives .
Properties
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLILCJJQCJIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2149-05-5 |
Source
|
Record name | 2,3-dichloroquinoxaline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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